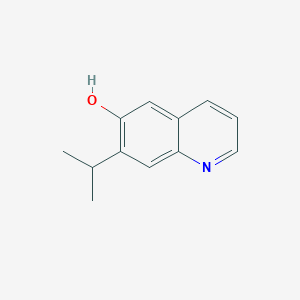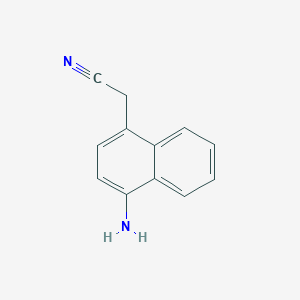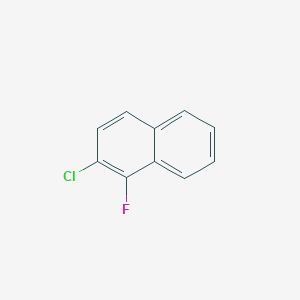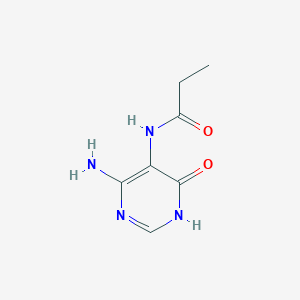
2-Chloro-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4H-1-benzopyran-4-one is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound’s structure consists of a benzene ring fused to a pyran ring, with a chlorine atom attached at the second position. This unique structure imparts specific chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4H-1-benzopyran-4-one typically involves the chlorination of 4H-1-benzopyran-4-one. One common method includes the reaction of 4H-1-benzopyran-4-one with thionyl chloride (SOCl₂) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the second position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH₂) or potassium thiolate (KSR) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Major Products Formed:
Substitution: Formation of 2-amino-4H-1-benzopyran-4-one or 2-thio-4H-1-benzopyran-4-one.
Oxidation: Formation of this compound-quinone.
Reduction: Formation of 2-chloro-2,3-dihydro-4H-1-benzopyran-4-one.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit key enzymes involved in cell proliferation and survival. The compound induces apoptosis by activating caspases and disrupting mitochondrial function. Additionally, it may interact with cellular signaling pathways, leading to the inhibition of tumor growth and metastasis .
Comparación Con Compuestos Similares
2-Chloro-4H-1-benzopyran-4-one can be compared with other benzopyran derivatives such as:
4H-1-Benzopyran-4-one: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
2-Methyl-4H-1-benzopyran-4-one: Substitution of a methyl group instead of chlorine, leading to variations in its pharmacological properties.
2,3-Dihydro-4H-1-benzopyran-4-one: Reduced form with different chemical and biological characteristics.
The unique presence of the chlorine atom in this compound imparts distinct properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
64964-79-0 |
|---|---|
Fórmula molecular |
C9H5ClO2 |
Peso molecular |
180.59 g/mol |
Nombre IUPAC |
2-chlorochromen-4-one |
InChI |
InChI=1S/C9H5ClO2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H |
Clave InChI |
ZLABYUFWVJDRLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C=C(O2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride](/img/structure/B11909685.png)



![8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11909702.png)
![4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11909706.png)




![4,7-Dichlorobenzo[c]isoxazole](/img/structure/B11909733.png)
![3-Methyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11909747.png)

